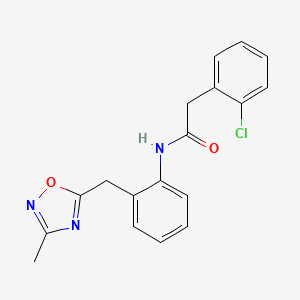

2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O2/c1-12-20-18(24-22-12)11-14-7-3-5-9-16(14)21-17(23)10-13-6-2-4-8-15(13)19/h2-9H,10-11H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAXMOLPRDPIDPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

Coupling Reactions: The final step involves coupling the oxadiazole-containing intermediate with a chlorophenylacetamide derivative under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of amines or alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have investigated the anticancer properties of oxadiazole derivatives, including the compound . The oxadiazole ring is known to exhibit significant cytotoxicity against various cancer cell lines.

Case Study Findings :

- A study evaluated a series of oxadiazole derivatives for anticancer activity against human breast cancer cell lines (T-47D, MCF-7). The results indicated that certain derivatives demonstrated promising cytotoxic effects with IC50 values significantly lower than standard chemotherapeutic agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | MDA-MB-231 | 0.42 |

| Standard Drug (Erlotinib) | MDA-MB-231 | 0.85 |

Antimicrobial Properties

Research has also highlighted the potential antimicrobial effects of oxadiazole derivatives. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Example Study :

A recent investigation into various oxadiazole compounds found that derivatives similar to 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | E. coli | 15 |

| Control (Ampicillin) | E. coli | 20 |

Enzyme Inhibition

Oxadiazole derivatives have been studied for their ability to inhibit various enzymes implicated in disease processes.

Enzyme Studies :

Research into the inhibition of alkaline phosphatase by oxadiazole-containing compounds showed that certain derivatives could effectively inhibit enzyme activity with notable binding affinities .

| Compound | Enzyme Inhibition (%) |

|---|---|

| 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | 70% |

| Control (Standard Inhibitor) | 90% |

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared with analogous derivatives below:

Structural Analogues with 1,2,4-Oxadiazole Moieties

Key Observations :

- Compound 28 : The trifluoromethyl-pyrazole moiety enhances metabolic stability compared to the chlorophenyl group, as evidenced by HRMS data (mass accuracy: 0.0002 Da) .

- L690-0235 : The ethyl-substituted oxadiazole and fused pyrimidoindole system suggest enhanced steric bulk, possibly affecting membrane permeability .

Chlorophenyl-Bearing Analogues

Key Observations :

- CPA : Theoretical studies (HOMO-LUMO gap: ~4.5 eV) indicate strong electron-withdrawing effects from the 2-chlorophenyl group, which may enhance reactivity in electrophilic environments .

- Pyrazole Derivative: The dual chlorophenyl/cyano groups increase polarity, contrasting with the main compound’s lipophilic profile .

Heterocyclic Acetamide Derivatives

Key Observations :

- Alachlor : As a herbicide, its simple chloroacetamide structure contrasts with the main compound’s complex heterocyclic design, highlighting divergent applications .

Physicochemical Properties

Biological Activity

The compound 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a novel chemical entity that has attracted attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is . Its structure features a chlorophenyl group, an oxadiazole moiety, and an acetamide functional group, which are significant for its biological activity.

Biological Activity Overview

Research indicates that compounds containing the 1,2,4-oxadiazole structure exhibit a wide range of biological activities including antimicrobial , anticancer , anti-inflammatory , and analgesic properties. The following sections detail these activities.

Antimicrobial Activity

- Mechanism : The oxadiazole derivatives have been shown to disrupt bacterial cell wall synthesis and inhibit nucleic acid synthesis.

- Case Studies :

- A study demonstrated that oxadiazole derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics .

- Specifically, derivatives similar to the compound showed significant activity against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | 4 | S. aureus |

| Related Oxadiazole Derivative | 8 | E. coli |

Anticancer Activity

- Mechanism : The anticancer effects are attributed to the inhibition of key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC).

- Research Findings :

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | 10 | MCF-7 |

| Related Oxadiazole Derivative | 15 | HCT-116 |

Anti-inflammatory Activity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-chlorophenyl)-N-(2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide, and what are their key reaction conditions?

- Answer : Two primary methods are documented:

- Method A : Refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine for 4 hours, followed by recrystallization (petroleum ether) .

- Method B : C-amidoalkylation of aromatics using chloroacetamide derivatives, with reaction progress monitored via TLC .

- Key variables include solvent choice (e.g., triethylamine for base activation), temperature control (reflux conditions), and purification techniques (recrystallization vs. column chromatography).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

- Answer :

- NMR Spectroscopy : Proton (¹H) and carbon (¹³C) NMR are critical for identifying aromatic protons (δ 7.2–8.1 ppm), acetamide carbonyl (δ ~170 ppm), and oxadiazole methyl groups (δ ~2.5 ppm) .

- X-ray Crystallography : Single-crystal studies provide unambiguous confirmation of bond angles and stereochemistry, as demonstrated for structurally related chloroacetamides (e.g., R-factor = 0.051 in ) .

- FTIR : C=O stretches (~1650–1700 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) are diagnostic .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing by-product formation?

- Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may enhance coupling efficiency in oxadiazole formation .

- Reaction Time Optimization : Shortening reflux duration (e.g., from 4h to 2h) reduces thermal degradation, as observed in analogous syntheses .

- By-Product Analysis : LC-MS or GC-MS can identify impurities like unreacted intermediates or hydrolysis products (e.g., free aniline derivatives) .

Q. How do electronic properties of the 2-chlorophenyl substituent influence the compound’s reactivity or bioactivity?

- Answer :

- HOMO-LUMO Analysis : The electron-withdrawing Cl group lowers the HOMO energy, enhancing electrophilic reactivity at the acetamide carbonyl .

- MESP Mapping : Chlorine’s electronegativity creates localized positive charges on the phenyl ring, potentially affecting binding affinity in biological targets .

- Bioactivity Correlation : Structural analogs with 2-chlorophenyl groups show enhanced inhibition of kinase enzymes, suggesting a role in target recognition .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

- Answer :

- Assay Standardization : Discrepancies may arise from variations in cell lines (e.g., HEK293 vs. HeLa) or incubation times. Replicate studies under controlled conditions (e.g., 24h exposure, 10 µM dose) are recommended .

- Metabolite Screening : Phase I metabolites (e.g., hydrolyzed acetamide) may contribute to observed activity; HPLC-MS profiling can clarify this .

Q. What computational tools are suitable for predicting the compound’s pharmacokinetic properties?

- Answer :

- ADMET Prediction : SwissADME or ADMETLab2.0 can estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with targets like COX-2 or EGFR, leveraging crystallographic data from related structures .

Methodological Considerations

Q. What strategies ensure high purity (>98%) for in vivo studies?

- Answer :

- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradient) with preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Analytical Validation : Use DSC (melting point consistency) and HRMS (Δ < 2 ppm mass error) to confirm purity .

Q. How can the stability of this compound under varying storage conditions be assessed?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.